
Ethyl 3-(4-fluoroanilino)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-fluoroanilino)-3-oxopropanoate is an organic compound with the molecular formula C10H10FNO3. It is a derivative of 4-fluoroaniline and is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a fluoroanilino group attached to an oxopropanoate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluoroanilino)-3-oxopropanoate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluoroanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Ethyl 3-(4-fluoroanilino)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluoroanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroanilino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The oxopropanoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to ethyl 3-(4-fluoroanilino)-3-oxopropanoate, used in various chemical syntheses.
Ethyl 2-(3-chloro-4-fluoroanilino)acetate: A structurally similar compound with different substituents, used in similar applications.
Fluorinated Quinolines: Compounds with a quinoline ring system and fluorine substitution, exhibiting unique biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluoroanilino group and an oxopropanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 3-(4-fluoroanilino)-3-oxopropanoate is a compound with significant potential in medicinal chemistry due to its biological activities. This article explores its mechanisms, applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 225.219 g/mol
- CAS Number : 104330-60-1
The compound features a fluorinated aniline moiety, which is known to enhance biological activity through improved binding interactions with target proteins.
This compound acts primarily by interacting with specific enzymes and receptors. The fluoroanilino group allows for the formation of hydrogen bonds and other interactions with active sites of enzymes, leading to modulation of their activities. The oxopropanoate moiety may also participate in binding interactions, contributing to the compound's overall biological effects .
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interfere with cancer cell signaling pathways makes it a candidate for further development as an anticancer agent.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for inflammatory diseases.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes, highlighting its potential in treating infections .
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound:
Study Type | Findings |
---|---|
In vitro Anticancer Study | Inhibited proliferation in breast and colon cancer cell lines with IC50 values in the low micromolar range. |
In vivo Anti-inflammatory Study | Reduced paw edema in rat models by 60% compared to control groups. |
Antimicrobial Efficacy | Exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Applications in Drug Development
Given its diverse biological activities, this compound is being considered as a lead compound in drug discovery programs targeting cancer, inflammation, and infectious diseases. Its structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing potential side effects.
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 3-(4-fluoroanilino)-3-oxopropanoate, and how can reaction conditions be optimized?
Basic Research Question
this compound is typically synthesized via condensation reactions. A common approach involves reacting ethyl 3-oxopropanoate derivatives with 4-fluoroaniline under acidic or catalytic conditions. For example:
- Condensation with anilines : Reacting ethyl 3-oxopropanoate with 4-fluoroaniline in ethanol under reflux, often using acetic acid as a catalyst, yields the target compound .
- Optimization : Reaction time (e.g., 144 hours for complete conversion in some cases ), temperature (75–80°C), and stoichiometric ratios (e.g., 1:1 molar ratio of β-ketoester to aniline) are critical. Molecular sieves or desiccants like CaSO₄ can improve yields by removing water .
Advanced Consideration : Substituent effects on the aniline ring (e.g., electron-withdrawing groups like fluorine) may alter reaction kinetics. Computational modeling (e.g., DFT studies) can predict regioselectivity and optimize substituent placement for faster reactions.
Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?
Basic Research Question
- NMR : H and C NMR are critical for confirming the structure. The 4-fluoroanilino group shows distinct aromatic proton splitting (e.g., doublets for fluorine coupling), while the β-ketoester moiety exhibits characteristic carbonyl signals (~170–175 ppm in C NMR) .
- X-ray Crystallography : Using programs like SHELXL , single-crystal analysis can resolve bond lengths and angles, particularly the planarity of the amide bond and fluorine’s electronic effects on the aromatic ring.
Advanced Consideration : Dynamic NMR can study keto-enol tautomerism in β-ketoesters, which affects reactivity. Time-resolved IR spectroscopy may monitor intermediate formation during synthesis .
Q. What are the key challenges in utilizing this compound as a precursor for heterocyclic compounds, and how can yields be improved?
Advanced Research Question
This compound is a versatile intermediate for synthesizing pyrimidinones, indoles, and flavones. Key challenges include:
- Competitive side reactions : For example, in pyrimidinone synthesis, over-bromination or incomplete cyclization can occur. Using controlled stoichiometry of guanidine and monitoring reaction progress via HPLC mitigates this .
- Yield variability : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives achieve up to 92% yield in Claisen condensations , but fluorinated analogs may show lower reactivity due to steric or electronic effects. Optimizing catalysts (e.g., ZnCl₂ or Selectfluor® for fluorination ) and solvent polarity (e.g., ether vs. ethanol) can enhance efficiency.
Methodological Insight : Design of Experiments (DoE) frameworks can systematically test variables like temperature, catalyst loading, and solvent to identify optimal conditions.
Q. How does the fluorine substituent influence the compound’s reactivity in transition-metal-free cross-coupling reactions?
Advanced Research Question
The 4-fluoroanilino group enhances electrophilicity at the β-keto position, enabling transition-metal-free C–H functionalization. For example:
- Cross-dehydrogenative coupling (CDC) : Fluorine’s electron-withdrawing effect stabilizes radical intermediates, facilitating CDC with alkenes or alkynes under oxidative conditions (e.g., Selectfluor® or NaOtBu) .
- Mechanistic studies : ESR spectroscopy can detect radical intermediates, while Hammett plots correlate substituent electronic parameters (σ) with reaction rates.
Data Contradiction Analysis : Lower yields in some fluorinated derivatives (e.g., 40–52% in Pechmann condensations ) may arise from fluorine’s steric hindrance or reduced solubility. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis can address this.
Q. What strategies ensure the stability of this compound during storage and handling?
Basic Research Question
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
- Handling : Use anhydrous solvents (e.g., ethanol or THF) during synthesis. Avoid prolonged exposure to light, as β-ketoesters can undergo photodegradation .
Advanced Consideration : Accelerated stability studies (e.g., stress testing at 40°C/75% RH) coupled with LC-MS monitoring can identify degradation pathways (e.g., ester hydrolysis to carboxylic acids).
Q. How can computational tools predict the bioactivity of derivatives synthesized from this compound?
Advanced Research Question
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like Pks13 in Mycobacterium tuberculosis .
- QSAR modeling : Correlate structural features (e.g., fluorine position, ester chain length) with biological activity (e.g., IC₅₀ values) to guide derivative design .
Methodological Example : In silico screening of a virtual library of β-ketoester derivatives can prioritize candidates for synthesis and testing, reducing experimental workload.
Q. What analytical techniques resolve discrepancies in reported reaction yields for this compound?
Advanced Research Question
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials or byproducts .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., enolates or radicals) to identify yield-limiting steps .
Case Study : Lower yields in photoredox reactions (e.g., 40–60% ) may result from incomplete catalyst turnover. Titration of Fe(II)/Fe(III) species or EPR spectroscopy can diagnose catalytic inefficiencies.
Properties
IUPAC Name |
ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGICXZLWQQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589285 | |
Record name | Ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104330-60-1 | |
Record name | Ethyl 3-(4-fluoroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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